molecular formula C12H21NO5 B6227321 tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate CAS No. 155089-06-8

tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate

Cat. No.: B6227321
CAS No.: 155089-06-8
M. Wt: 259.3
InChI Key:
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: is an organic compound with the molecular formula C12H21NO5. It is also known as N-Boc-2-aminoacetaldehyde. This compound is commonly used as a building block in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate typically involves the protection of the amine group, followed by the reaction with tert-butyl chloroformate and 2-oxoethylamine. The general steps are as follows:

  • Protect the amine group of 2-oxoethylamine with tert-butylamine to form tert-butyl N-(2-aminoethyl)carbamate.
  • Add sodium bicarbonate to a solution of tert-butyl N-(2-aminoethyl)carbamate in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-aminoethyl)carbamate.
  • Add tert-butyl chloroformate to the Boc-protected amine solution to form this compound.
  • Extract the product with diethyl ether and dry over anhydrous sodium sulfate.
  • Purify the product by column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Used in the synthesis of biologically active compounds.

    Medicine: Used in the development of pharmaceuticals and potential chemotherapeutic agents.

    Industry: Used in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • N-Boc-1,6-hexanediamine
  • N-Boc-ethylenediamine

Comparison: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is unique due to its specific structure, which includes both a Boc-protected amine and an oxoethyl group. This dual functionality allows for versatile reactivity and makes it a valuable building block in organic synthesis. Similar compounds may have different protective groups or lack the oxoethyl functionality, limiting their reactivity and applications .

Properties

CAS No.

155089-06-8

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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